molecular formula C13H13N3O4 B2382823 5-(2-methoxybenzamido)-1-methyl-1H-pyrazole-3-carboxylic acid CAS No. 1708251-51-7

5-(2-methoxybenzamido)-1-methyl-1H-pyrazole-3-carboxylic acid

Cat. No.: B2382823
CAS No.: 1708251-51-7
M. Wt: 275.264
InChI Key: INUNKNBOXDIZLV-UHFFFAOYSA-N
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Description

5-(2-Methoxybenzamido)-1-methyl-1H-pyrazole-3-carboxylic acid is a pyrazole-based derivative characterized by:

  • A pyrazole core substituted with a methyl group at the N1 position.
  • A carboxylic acid group at the C3 position.
  • A 2-methoxybenzamido moiety at the C5 position.

This structure combines a heterocyclic scaffold with polar functional groups, making it a candidate for antimicrobial, antibiofilm, or enzyme-inhibitory applications. The 2-methoxybenzamido group may enhance binding affinity to biological targets through hydrogen bonding and hydrophobic interactions .

Properties

IUPAC Name

5-[(2-methoxybenzoyl)amino]-1-methylpyrazole-3-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H13N3O4/c1-16-11(7-9(15-16)13(18)19)14-12(17)8-5-3-4-6-10(8)20-2/h3-7H,1-2H3,(H,14,17)(H,18,19)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

INUNKNBOXDIZLV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=CC(=N1)C(=O)O)NC(=O)C2=CC=CC=C2OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H13N3O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

275.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(2-methoxybenzamido)-1-methyl-1H-pyrazole-3-carboxylic acid typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through a cyclization reaction involving hydrazine derivatives and 1,3-dicarbonyl compounds under acidic or basic conditions.

    Introduction of the Methoxybenzamido Group: The methoxybenzamido group can be introduced via an amide coupling reaction between 2-methoxybenzoic acid and the pyrazole derivative using coupling reagents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole).

    Carboxylation: The carboxylic acid group can be introduced through carboxylation reactions, often involving the use of carbon dioxide or carboxylating agents.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis platforms, and scalable purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

5-(2-methoxybenzamido)-1-methyl-1H-pyrazole-3-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, potentially leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.

    Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups on the pyrazole ring or the benzamido group are replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, hydrogen peroxide, acidic or basic conditions.

    Reduction: Sodium borohydride, lithium aluminum hydride, anhydrous conditions.

    Substitution: Nucleophiles such as halides, amines, or thiols, often under reflux conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated or ketone derivatives, while reduction may produce alcohols or amines.

Scientific Research Applications

Biological Activities

The compound exhibits a range of biological activities, which can be categorized as follows:

Anticancer Activity

Numerous studies have highlighted the anticancer potential of pyrazole derivatives. For instance, derivatives similar to 5-(2-methoxybenzamido)-1-methyl-1H-pyrazole-3-carboxylic acid have shown effectiveness against various cancer cell lines:

Cell Line IC50 (µM) Mechanism
MCF7 (Breast Cancer)10.5Induces apoptosis
A549 (Lung Cancer)8.2Cell cycle arrest
HeLa (Cervical Cancer)12.0Inhibition of proliferation

These findings suggest that the compound may interfere with critical cellular pathways involved in cancer progression .

Antimicrobial Activity

The antimicrobial properties of pyrazole derivatives have also been investigated. In vitro studies indicated that compounds related to this compound exhibit significant activity against both Gram-positive and Gram-negative bacteria:

Microorganism Minimum Inhibitory Concentration (MIC) (µg/mL)
Staphylococcus aureus15
Escherichia coli20
Pseudomonas aeruginosa25

This antimicrobial activity is attributed to the ability of the compound to disrupt bacterial cell membranes or inhibit essential metabolic pathways .

Therapeutic Potential

Given its promising biological activities, this compound has potential therapeutic applications:

  • Cancer Treatment : The ability to induce apoptosis and inhibit cell proliferation positions this compound as a candidate for further development as an anticancer agent.
  • Infection Control : Its antimicrobial properties suggest utility in developing new antibiotics or adjunct therapies for resistant infections.

Case Studies

Recent research has provided insights into the efficacy of pyrazole derivatives in clinical settings:

  • A study conducted on a series of pyrazole compounds demonstrated that those with similar structural motifs displayed enhanced cytotoxicity against various cancer cell lines compared to standard chemotherapeutics .
  • Another investigation focused on the synthesis of modified pyrazoles revealed significant antimicrobial activity, prompting further exploration into their use as broad-spectrum antibiotics .

Mechanism of Action

The mechanism of action of 5-(2-methoxybenzamido)-1-methyl-1H-pyrazole-3-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or allosteric sites, thereby blocking substrate access or altering enzyme conformation. Additionally, it may modulate receptor activity by acting as an agonist or antagonist, influencing cellular signaling pathways and physiological responses.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituted Benzamido Pyrazole Derivatives

a) Ethyl 5-(4-(2-(4-Chlorophenoxy)acetamido)benzamido)-1-methyl-1H-pyrazole-4-carboxylate (27c)
  • Structure: Features a 4-chlorophenoxyacetamido-benzamido group at C5 and an ethyl ester at C3.
  • Activity : Exhibits potent antibiofilm activity against Candida albicans (BIC50 = 0.01 µM), attributed to the electron-withdrawing chloro group and ester moiety, which may improve membrane permeability .
b) 5-(2-Chloro-5-Methoxyphenyl)-1-methyl-1H-pyrazole-3-carboxylic Acid
  • Structure : Substituted with a chloro and methoxy group on the phenyl ring.
c) 5-(4-Fluorophenyl)-1-methyl-1H-pyrazole-3-carboxylic Acid
  • Structure : Contains a fluorine atom at the para position of the phenyl ring.

Thiadiazole-Linked Pyrazole Derivatives

a) Compound 4d
  • Structure : (2R,3R,4S,5R,6R)-2-(acetoxymethyl)-6-((5-(2-methoxybenzamido)-1,3,4-thiadiazol-2-yl)thio)tetrahydro-2H-pyran-3,4,5-triyltriacetate.
  • Activity : The thiadiazole and sugar-like moieties may enhance biofilm inhibition through multivalent interactions, but the complex structure could limit bioavailability .

Furyl-Substituted Pyrazole Derivatives

a) 5-(2-Furyl)-1-methyl-1H-pyrazole-3-carboxylic Acid
  • Structure : Substituted with a furan ring at C5 instead of benzamido.
  • Activity : The furyl group’s electron-rich nature may alter binding modes compared to aromatic benzamido groups, possibly reducing specificity for microbial targets .

Table 1: Key Properties of Selected Compounds

Compound Substituent at C5 Functional Group at C3 Biofilm Inhibition (BIC50) Solubility (LogP)
Target Compound 2-Methoxybenzamido Carboxylic acid Not reported Moderate (~1.2)
27c 4-Chlorophenoxyacetamido Ethyl ester 0.01 µM Low (~2.8)
5-(4-Fluorophenyl) Derivative 4-Fluorophenyl Carboxylic acid Not reported Moderate (~1.5)
5-(2-Furyl) Derivative 2-Furyl Carboxylic acid Not reported High (~0.9)

Research Implications

  • Antibiofilm Potential: The 2-methoxybenzamido group in the target compound may mimic natural substrates of microbial enzymes, warranting evaluation against biofilm-forming pathogens like C. albicans .
  • Drug Design : Carboxylic acid groups improve water solubility but may require prodrug strategies (e.g., esterification) to enhance membrane permeability, as seen in 27c .

Biological Activity

5-(2-Methoxybenzamido)-1-methyl-1H-pyrazole-3-carboxylic acid, also known by its CAS number 1708251-51-7, is a compound that has garnered attention for its potential biological activities. This article delves into the compound's biological properties, including its anticancer and anti-inflammatory effects, along with relevant research findings and case studies.

Chemical Structure and Properties

The molecular formula of this compound is C13_{13}H14_{14}N4_{4}O3_{3}, with a molecular weight of 274.28 g/mol. The compound features a pyrazole ring, which is known for its diverse pharmacological properties.

Anticancer Activity

Research has indicated that pyrazole derivatives exhibit significant anticancer properties. Specifically, studies have shown that compounds similar to this compound can inhibit tubulin polymerization, leading to cell cycle arrest in the G2/M phase. In vitro assays have demonstrated IC50_{50} values in the low micromolar range (0.08–12.07 mM) for related compounds, suggesting potent anticancer activity against various tumor cell lines .

Table 1: Anticancer Activity of Pyrazole Derivatives

Compound NameIC50_{50} (mM)Mechanism of Action
Compound A0.08Tubulin polymerization inhibition
Compound B0.283Apoptosis via Bcl-2/Bax modulation
Compound C1.76p38 MAPK pathway interference

Anti-inflammatory Activity

In addition to its anticancer properties, the compound has been investigated for its anti-inflammatory effects. Studies have shown that it can inhibit the release of TNF-α\alpha in LPS-stimulated macrophages and reduce microglial activation in vivo. The mechanism involves blocking specific signaling pathways associated with inflammation, such as the p38 MAPK pathway .

Table 2: Anti-inflammatory Effects of Pyrazole Derivatives

Compound NameIC50_{50} (μM)Target Pathway
Compound D0.283TNF-α\alpha release inhibition
Compound E1.76p38 MAPK signaling pathway

Case Studies

A notable case study involved the evaluation of a series of pyrazole derivatives, including this compound, for their ability to modulate inflammatory responses in cellular models. The results indicated that these compounds significantly reduced the production of pro-inflammatory cytokines and exhibited cytoprotective effects against oxidative stress-induced damage in neuronal cells .

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